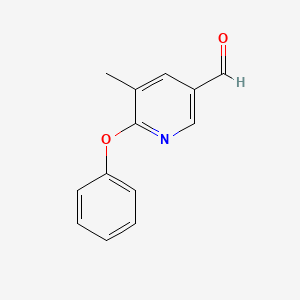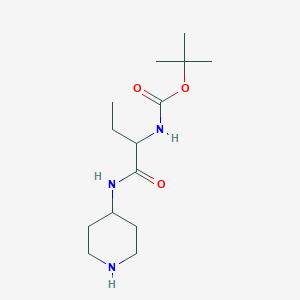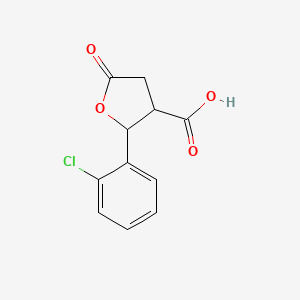
5-Methyl-6-phenoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-phenoxynicotinaldehyde: is an organic compound with the molecular formula C13H11NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a methyl group at the 5-position and a phenoxy group at the 6-position of the nicotinaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-6-bromonicotinaldehyde and phenol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the bromine atom in 5-methyl-6-bromonicotinaldehyde is replaced by a phenoxy group from phenol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-phenoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride or other strong bases.
Major Products
Oxidation: The major product of oxidation is 5-Methyl-6-phenoxynicotinic acid.
Reduction: Reduction yields 5-Methyl-6-phenoxynicotinalcohol.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-6-phenoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-phenoxynicotinaldehyde depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can enhance its binding affinity to certain targets, while the aldehyde group may participate in covalent interactions, leading to the formation of stable complexes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-6-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of a phenoxy group.
5-Methyl-6-methoxynicotinaldehyde: Contains a methoxy group instead of a phenoxy group.
6-Phenoxynicotinaldehyde: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-6-phenoxynicotinaldehyde is unique due to the presence of both a methyl group and a phenoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
5-methyl-6-phenoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-7-11(9-15)8-14-13(10)16-12-5-3-2-4-6-12/h2-9H,1H3 |
Clave InChI |
KWHOSRLGPGUNCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1OC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate](/img/structure/B11795104.png)


![Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11795123.png)

![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)



![4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine](/img/structure/B11795159.png)

![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)

